1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylsulfamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methoxyphenyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or desulfonated products.
Scientific Research Applications
1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular dynamics simulations and experimental studies are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- (4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26ClN3O5S |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN3O5S/c1-4-25(5-2)32(29,30)18-10-11-20(31-3)19(13-18)24-22(28)15-12-21(27)26(14-15)17-8-6-16(23)7-9-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,28) |
InChI Key |
BKSOIVHLFWUBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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